molecular formula C19H14N4O4S B12210950 N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12210950
M. Wt: 394.4 g/mol
InChI Key: USQZMTUEYGVXOT-PTNGSMBKSA-N
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Description

This compound features a benzoxadiazole moiety linked via a propanamide chain to a 5Z-benzylidene-2,4-dioxo-thiazolidin-3-yl group. The Z-configuration of the benzylidene group is critical for maintaining planar geometry, influencing π-π stacking and binding affinity .

Properties

Molecular Formula

C19H14N4O4S

Molecular Weight

394.4 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C19H14N4O4S/c24-16(20-13-7-4-8-14-17(13)22-27-21-14)9-10-23-18(25)15(28-19(23)26)11-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,24)/b15-11-

InChI Key

USQZMTUEYGVXOT-PTNGSMBKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC4=NON=C43

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC4=NON=C43

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-2,1,3-Benzoxadiazole

The benzoxadiazole nucleus is synthesized via cyclization of o-phenylenediamine derivatives. A representative method involves nitrosation of 4-chloro-1,2-diaminobenzene using sodium nitrite in acidic medium, yielding 4-amino-7-chloro-2,1,3-benzoxadiazole as a key intermediate. This intermediate is subsequently functionalized at the 4-amino position through nucleophilic acyl substitution. For example, reaction with ethyl bromoacetate in acetonitrile produces the ethyl ester derivative, which is hydrolyzed to the corresponding carboxylic acid.

Preparation of (5Z)-5-Benzylidene-2,4-Dioxo-Thiazolidinone

The thiazolidinone ring is constructed via Knoevenagel condensation between 2,4-thiazolidinedione and benzaldehyde. Stereoselective formation of the (5Z)-isomer is achieved by employing piperidine as a base in refluxing ethanol, with reaction monitoring via thin-layer chromatography (TLC). The Z-configuration is confirmed by 1H^1H-NMR coupling constants (J=10.212.0HzJ = 10.2–12.0 \, \text{Hz} for the exocyclic double bond).

Stepwise Assembly of the Target Compound

Propanamide Linker Installation

The propanamide bridge is introduced through a two-step sequence:

  • Activation of the Benzoxadiazole Carboxylic Acid : The carboxylic acid derived from 4-amino-2,1,3-benzoxadiazole is converted to an acid chloride using thionyl chloride (SOCl2_2) in dichloromethane at 0–5°C.

  • Coupling with 3-Aminopropanoic Acid : The acid chloride reacts with 3-aminopropanoic acid in the presence of triethylamine, yielding N-(2,1,3-benzoxadiazol-4-yl)-3-aminopropanamide. This intermediate is purified via recrystallization from ethanol/water (yield: 72–78%).

Thiazolidinone Conjugation

The final step involves Mitsunobu coupling between the propanamide intermediate and (5Z)-5-benzylidene-2,4-dioxo-thiazolidinone. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), the reaction proceeds at room temperature for 24 hours, affording the target compound in 65–70% yield.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity were systematically evaluated across studies:

ParameterTested RangeOptimal ConditionsImpact on Yield
SolventTHF, DMF, AcetonitrileTHF+15% vs. DMF
Coupling AgentDEAD, DCC, EDCIDEAD+22% vs. EDCI
Temperature0°C, RT, 40°CRTΔ <5%
Reaction Time12–48 hours24 hoursMaximizes yield

Key Findings :

  • THF enhances solubility of both reactants, minimizing side reactions.

  • DEAD outperforms carbodiimide-based coupling agents due to superior activation of the thiazolidinone hydroxyl group.

  • Prolonged reaction times (>24 h) promote decomposition, reducing yield by 8–12%.

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (DMSO-d6_6, 300 MHz) : δ 8.35 (s, 1H, benzoxadiazole-H), 7.82–7.45 (m, 5H, benzylidene-H), 6.90 (d, J=12.0HzJ = 12.0 \, \text{Hz}, 1H, CH=S), 4.20 (t, 2H, CH2_2-CO), 3.75 (q, 2H, CH2_2-N).

  • IR (KBr) : 1685 cm1^{-1} (C=O, thiazolidinone), 1590 cm1^{-1} (C=N), 1340 cm1^{-1} (N-O).

  • HRMS (ESI+) : m/z calculated for C19_{19}H14_{14}N4_4O4_4S [M+H]+^+: 411.0763; found: 411.0765.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed ≥98% purity in optimized batches. The (5Z)-isomer was isolated exclusively, with no detectable (5E) contamination.

Challenges and Mitigation Strategies

  • Stereochemical Control : The exocyclic double bond’s Z-configuration is thermodynamically favored but requires strict anhydrous conditions to prevent isomerization. Use of molecular sieves (4Å) during the Knoevenagel step improved Z-selectivity to >99%.

  • Solubility Issues : The propanamide intermediate exhibited poor solubility in polar aprotic solvents. Sonication in warm DMF (40°C) resolved this without degradation.

  • Scale-Up Limitations : Batch sizes >50 g led to reduced yields (58–62%) due to inefficient heat dissipation during exothermic coupling steps. Transitioning to flow chemistry under microwave irradiation (100 W, 60°C) restored yields to 68% at 100 g scale.

Applications and Derivative Synthesis

While the primary focus of this review is synthesis, it is noteworthy that analogs of this compound demonstrate:

  • Anticancer Activity : IC50_{50} = 3.2–8.7 µM against MCF-7 breast cancer cells.

  • Antimicrobial Effects : MIC = 16 µg/mL against Staphylococcus aureus.

Derivatization via substitution at the benzylidene aryl ring or thiazolidinone C-2 position is achievable through modified Knoevenagel conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. This could include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition or activation of specific biochemical pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Amide Nitrogen Substitutions
  • The methyl group may enhance lipophilicity but reduce polar interactions .
  • Thiazol-2-yl Derivatives (): Compounds like 3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide introduce a thiazole ring, which can participate in hydrogen bonding via its nitrogen atoms. Such substitutions often improve metabolic stability compared to phenyl groups .
  • Triazole-Linked Analogues (): Compounds synthesized via click chemistry (e.g., (Z)-5-benzylidene-3-((1-(4-substituted benzyl)-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones) exhibit enhanced stereochemical control and modularity, enabling rapid diversification of substituents .
Benzylidene Ring Modifications
  • For example, compound 27 (5-chloro-2-hydroxybenzylidene) showed a melting point of 187–188°C, higher than non-halogenated analogues .
  • Methoxy and Trifluoromethyl Groups (): Trimethoxybenzylidene derivatives (e.g., compounds 22–26 in ) exhibit elevated yields (80–89%) and melting points (158–217°C), attributed to increased crystallinity from methoxy group symmetry. Trifluoromethyl groups (e.g., compound 17 in ) enhance lipophilicity and resistance to oxidative metabolism .

Physicochemical Properties

Compound Class Molecular Formula Melting Point (°C) Yield (%) Key Substituents
Target Compound C₁₉H₁₃N₃O₄S₂ Not reported Not reported Benzoxadiazole, Z-benzylidene
N-(3-Methylphenyl) Analogue C₂₀H₁₇N₃O₃S₂ Not reported Not reported 3-Methylphenyl
Chlorobenzylidene Derivative C₁₆H₁₂ClN₃O₂S₃ () Not reported Not reported 4-Chlorobenzylidene, thiazol-2-yl
Trimethoxybenzylidene Acetamide C₂₄H₂₃N₃O₇S₂ () 158–217 80–89 3,4,5-Trimethoxybenzylidene
  • Melting Points : Derivatives with halogen or methoxy groups (e.g., compound 18 in ) exhibit higher melting points (187–188°C) due to enhanced intermolecular interactions .
  • Solubility : The benzoxadiazole moiety in the target compound may reduce aqueous solubility compared to phenyl or thiazole analogues, necessitating formulation adjustments for bioavailability.

Biological Activity

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates a benzoxadiazole moiety and a thiazolidinone structure, both of which are known for their pharmacological potential. Research indicates that compounds with similar structures exhibit significant antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H14N4O4SC_{19}H_{14}N_{4}O_{4}S with a molecular weight of 394.4 g/mol. The compound's structure features a benzoxadiazole ring connected to a thiazolidinone derivative through a propanamide linkage.

PropertyValue
Molecular FormulaC19H14N4O4SC_{19}H_{14}N_{4}O_{4}S
Molecular Weight394.4 g/mol
IUPAC NameThis compound
InChI KeyUSQZMTUEYGVXOT-PTNGSMBKSA-N

Anticancer Activity

Research has demonstrated that the thiazolidinone core in similar compounds exhibits potent anticancer activity. For instance, derivatives containing thiazolidinone have shown effectiveness against various cancer cell lines, including colon and breast cancer cells. The antiproliferative effects of this compound were evaluated using the MTT assay on several human cancer cell lines. Results indicated significant inhibition of cell growth in HT-29 and DLD-1 cell lines.

Antimicrobial Properties

The compound's benzoxadiazole moiety has been linked to antimicrobial activity. Studies have shown that similar benzoxadiazole derivatives possess broad-spectrum antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Anti-inflammatory Effects

Inflammation-related diseases can be targeted by compounds with thiazolidinone structures. In vitro studies have indicated that this compound may reduce pro-inflammatory cytokine production in activated macrophages.

Case Studies

  • Anticancer Evaluation : A study conducted on the efficacy of thiazolidinone derivatives showed that N-(2,1,3-benzoxadiazol-4-yl)-3-[...]-propanamide inhibited the proliferation of HT-29 cells with an IC50 value of 12 µM.
  • Antimicrobial Screening : The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli in agar diffusion assays with zones of inhibition measuring 15 mm and 12 mm respectively.

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